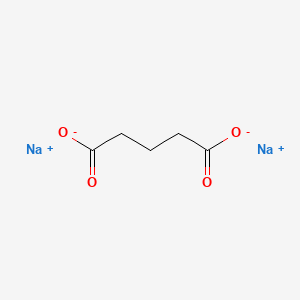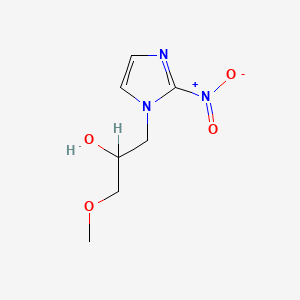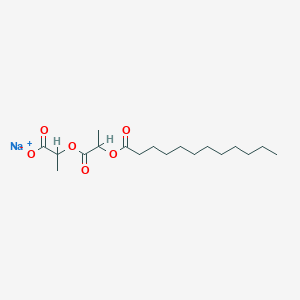
Digallium trisulphate
説明
準備方法
Synthetic Routes and Reaction Conditions
Digallium trisulphate can be synthesized through several methods:
Direct Reaction: One common method involves the direct reaction of gallium metal with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete dissolution of the metal[ 2 \text{Ga} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]
Oxidation of Gallium Sulfide: Another method involves the oxidation of gallium sulfide (Ga₂S₃) in the presence of sulfuric acid[ \text{Ga}_2\text{S}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2\text{S} ]
Industrial Production Methods
Industrial production of this compound typically involves the direct reaction method due to its simplicity and efficiency. The process is carried out in large reactors where gallium metal is dissolved in concentrated sulfuric acid under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
Digallium trisulphate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form gallium hydroxide and sulfuric acid[ \text{Ga}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} \rightarrow 2 \text{Ga(OH)}_3 + 3 \text{H}_2\text{SO}_4 ]
Reduction: It can be reduced to gallium metal using reducing agents such as hydrogen gas or carbon monoxide[ \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2 \rightarrow 2 \text{Ga} + 3 \text{H}_2\text{SO}_4 ]
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Reduction: Hydrogen gas or carbon monoxide is used as the reducing agent, and the reaction is conducted at elevated temperatures.
Major Products
Hydrolysis: Gallium hydroxide and sulfuric acid.
Reduction: Gallium metal and sulfuric acid.
科学的研究の応用
Digallium trisulphate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium compounds and as a catalyst in various chemical reactions.
Medicine: Research is being conducted on its potential use in medical imaging and as a therapeutic agent for certain diseases.
Industry: It is used in the production of semiconductors and other electronic components due to its unique electrical properties.
作用機序
The mechanism of action of digallium trisulphate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. In industrial applications, its unique electrical properties make it useful in the production of semiconductors and other electronic components.
類似化合物との比較
Similar Compounds
Gallium(III) chloride (GaCl₃): Another gallium compound with similar properties but different applications.
Gallium(III) nitrate (Ga(NO₃)₃): Used in different industrial and research applications.
Gallium(III) oxide (Ga₂O₃): Known for its use in optoelectronic devices.
Uniqueness
Digallium trisulphate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its potential use in medical and industrial applications set it apart from other similar compounds.
特性
IUPAC Name |
digallium;trisulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLRWZBQRAWBQA-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890705 | |
| Record name | Gallium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13494-91-2 | |
| Record name | Sulfuric acid, gallium salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digallium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane](/img/structure/B7822681.png)
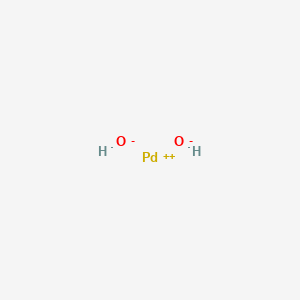
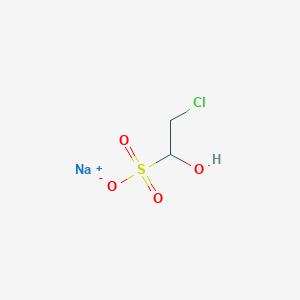
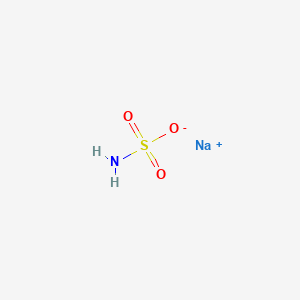
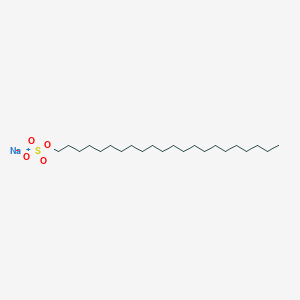
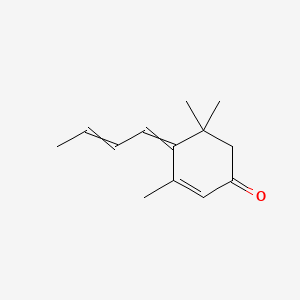
![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)

![4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B7822738.png)


